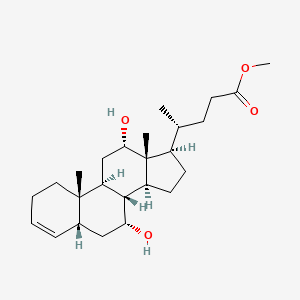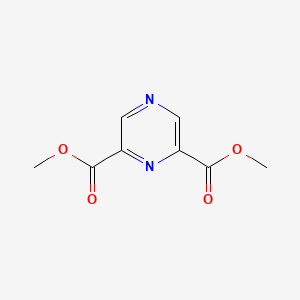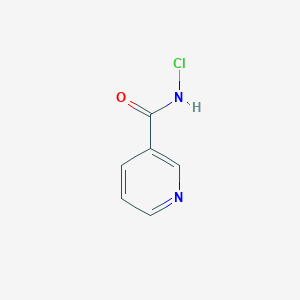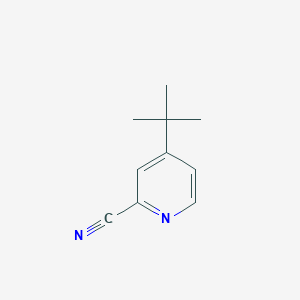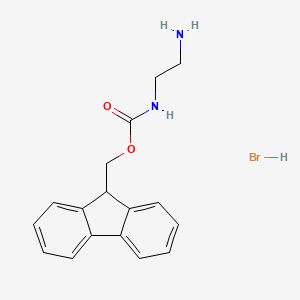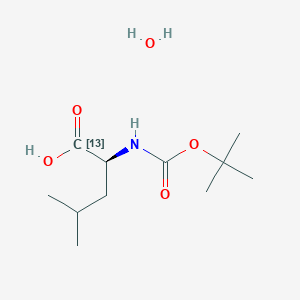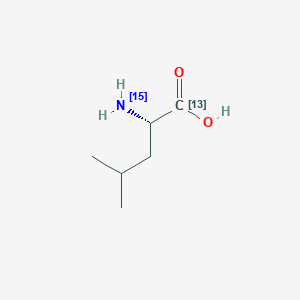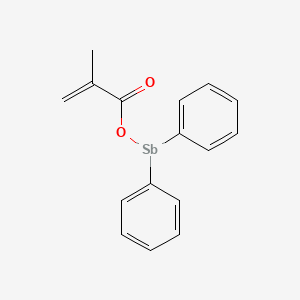
Methacryloxydiphenylantimony
Overview
Description
It is a white crystalline powder that is soluble in organic solvents and has a melting point of 150-155°C.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methacryloxydiphenylantimony can be synthesized through the reaction of diphenylantimony chloride with methacrylic acid in the presence of a base. The reaction typically occurs under reflux conditions with an organic solvent such as toluene. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methacryloxydiphenylantimony undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form antimony(V) compounds.
Reduction: It can be reduced to form antimony(III) compounds.
Substitution: It can undergo nucleophilic substitution reactions where the methacryloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Antimony(V) oxides and hydroxides.
Reduction: Antimony(III) chlorides and bromides.
Substitution: Various substituted antimony compounds depending on the nucleophile used.
Scientific Research Applications
Methacryloxydiphenylantimony has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its use in anticancer therapies due to its ability to interact with biological macromolecules.
Industry: It is used in the production of flame retardants, coatings, and adhesives
Mechanism of Action
The mechanism by which methacryloxydiphenylantimony exerts its effects involves its interaction with biological macromolecules. It can bind to proteins and enzymes, altering their structure and function. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Triphenylantimony: Similar in structure but lacks the methacryloxy group.
Diphenylantimony acetate: Contains an acetate group instead of a methacryloxy group.
Methacryloxytriphenylantimony: Contains an additional phenyl group compared to methacryloxydiphenylantimony.
Uniqueness
This compound is unique due to its methacryloxy group, which imparts distinct chemical reactivity and potential for polymerization. This makes it particularly useful in applications requiring polymerizable antimony compounds .
Properties
IUPAC Name |
diphenylstibanyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.C4H6O2.Sb/c2*1-2-4-6-5-3-1;1-3(2)4(5)6;/h2*1-5H;1H2,2H3,(H,5,6);/q;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYGSDGSPXQNRV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O[Sb](C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15O2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597648 | |
| Record name | [(2-Methylacryloyl)oxy](diphenyl)stibane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5613-66-1 | |
| Record name | [(2-Methylacryloyl)oxy](diphenyl)stibane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


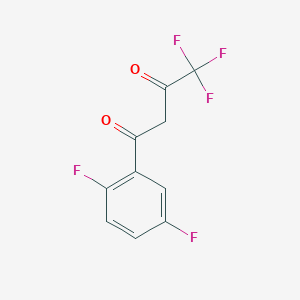
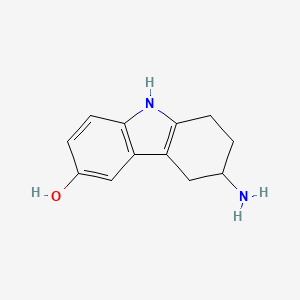
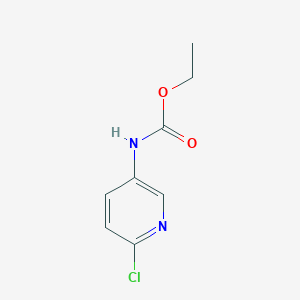
![(2S)-2-amino-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpent-4-enamide](/img/structure/B1626911.png)
![3,7-Dichlorobenzo[d]isoxazole](/img/structure/B1626912.png)

